Benzyl bis(2-hydroxyethyl)carbamate

Catalog No.
S3326466
CAS No.
70782-12-6
M.F
C12H17NO4
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl bis(2-hydroxyethyl)carbamate

CAS Number

70782-12-6

Product Name

Benzyl bis(2-hydroxyethyl)carbamate

IUPAC Name

benzyl N,N-bis(2-hydroxyethyl)carbamate

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C12H17NO4/c14-8-6-13(7-9-15)12(16)17-10-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2

InChI Key

QCMILQCFDHNPGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)N(CCO)CCO

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCO)CCO

Synthesis

Benzyl bis(2-hydroxyethyl)carbamate can be synthesized through various methods, including the reaction of benzyl chloroformate with 2-aminoethanol. [PubChem, Benzyl bis(2-hydroxyethyl)carbamate, ]

Applications in Chemical Research

Benzyl bis(2-hydroxyethyl)carbamate finds use as a protecting group for amines in organic synthesis. A protecting group is a temporary functional group introduced into a molecule to protect a reactive site while allowing chemical modifications at other sites. Benzyl bis(2-hydroxyethyl)carbamate can be attached to amines, rendering them unreactive, and later cleaved under specific conditions to regenerate the free amine. [ScienceDirect, Protecting Groups in Organic Synthesis, ]

Applications in Material Science Research

Benzyl bis(2-hydroxyethyl)carbamate has been investigated for its potential applications in the development of new materials, such as:

  • Polymers: As a component in the synthesis of polyurethanes, which are a class of versatile polymers with diverse applications in various fields, including coatings, adhesives, and elastomers. [Journal of Polymer Science Part A: Polymer Chemistry, Synthesis and characterization of biodegradable polyurethanes derived from L-lactide, 1,6-hexamethylene diisocyanate, and various chain extenders, ]
  • Ionic liquids: As a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity, making them valuable for various applications in catalysis and separation processes. [ACS Publications, Design and Synthesis of Biocompatible Carbamate Ionic Liquids, ]

Benzyl bis(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C12H17NO4C_{12}H_{17}NO_4 and a molecular weight of approximately 239.27 g/mol. This compound features a benzyl group attached to two hydroxyethyl carbamate moieties, making it structurally significant in various chemical applications. It is characterized by its high solubility and favorable pharmacokinetic properties, which include good gastrointestinal absorption and permeability across biological membranes .

Typical of carbamate derivatives, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding amine and alcohol.
  • Transesterification: It can react with alcohols to form esters, which may be useful in synthetic applications.
  • Nucleophilic Substitution: The carbamate nitrogen can be a site for nucleophilic attack, leading to the formation of various derivatives.

The biological activity of benzyl bis(2-hydroxyethyl)carbamate has been explored in various studies. It exhibits potential as a:

  • Antimicrobial Agent: Some studies suggest that it possesses antimicrobial properties, making it a candidate for pharmaceutical applications.
  • Pharmacological Agent: Its ability to permeate biological membranes indicates potential use in drug formulation, particularly for enhancing bioavailability.

Several methods have been developed for synthesizing benzyl bis(2-hydroxyethyl)carbamate:

  • Direct Esterification: This involves the reaction of benzyl carbamate with 2-hydroxyethyl alcohol in the presence of an acid catalyst.
  • Carbamate Formation: The reaction of benzylamine with carbonyl diimidazole followed by treatment with 2-hydroxyethyl alcohol can yield the desired compound.
  • Alternative Routes: Using various coupling agents or solvents can also facilitate the synthesis, allowing for modifications in yield and purity.

Benzyl bis(2-hydroxyethyl)carbamate finds applications in several fields:

  • Pharmaceuticals: Due to its favorable pharmacokinetic properties, it may be used as an excipient or active ingredient in drug formulations.
  • Cosmetics: Its solubility and skin permeability make it suitable for use in cosmetic formulations as a moisturizer or skin-conditioning agent.
  • Agriculture: Potential use as a biopesticide or growth enhancer due to its biological activity.

Interaction studies reveal that benzyl bis(2-hydroxyethyl)carbamate may interact with various biological targets:

  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.
  • Receptor Binding: Its structure suggests potential interactions with receptors involved in neurotransmission and other physiological processes.

Benzyl bis(2-hydroxyethyl)carbamate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Benzyl (2-hydroxyethyl)carbamate2804580.96
Ethyl ((benzyloxy)carbonyl)glycinate11458190.87
N-((benzyloxy)carbonyl)-N-methylglycine396083160.85
2-(((benzyloxy)carbonyl)amino)acetic acid11388030.92

Uniqueness

Benzyl bis(2-hydroxyethyl)carbamate is unique due to its dual hydroxyethyl substituents, which enhance its solubility and potential biological activity compared to similar compounds. This structural feature may contribute to its increased efficacy as a pharmaceutical agent and its versatility in various applications.

Traditional Carbamate Formation Strategies

Traditional methods for synthesizing benzyl bis(2-hydroxyethyl)carbamate rely on well-established carbamate formation reactions, such as the Hofmann rearrangement and Curtius rearrangement. The Hofmann rearrangement converts primary amides to carbamates via alkaline hypohalite treatment, though its application to branched substrates like bis(2-hydroxyethyl) derivatives often requires modifications to avoid side reactions. For example, iodine(III) reagents such as phenyliodine diacetate (PIDA) have been used to improve yields in Hofmann-based carbamate syntheses.

The Curtius rearrangement, involving thermal decomposition of acyl azides to isocyanates, is another classical approach. Acyl azides derived from carboxylic acid precursors react with bis(2-hydroxyethyl)amine to form intermediate isocyanates, which subsequently trap alcohols like benzyl alcohol to yield the target carbamate. However, this method faces challenges in handling toxic intermediates like acyl azides and requires stringent temperature control.

A third traditional strategy involves carbon dioxide alkylation, where amines react with CO₂ under pressure to form carbamate salts. For instance, monoethanolamine reacts with CO₂ at 25–240°C and 20–100 barg to generate N-(2-hydroxyethyl)carbamate salts. Subsequent alkylation with benzyl bromide or benzyl chloride in polar aprotic solvents like dimethylformamide (DMF) produces benzyl bis(2-hydroxyethyl)carbamate.

Modern Catalytic Approaches for Carbamate Synthesis

Recent advances emphasize heterogeneous catalysis and base-mediated pathways to enhance efficiency. A notable example is the use of alumina-supported nickel oxide-bismuth oxide catalysts, which achieve 99% yields in benzyl carbamate synthesis by facilitating urea-alcohol reactions at 110°C. This catalytic system minimizes byproduct formation and operates under mild sealed-tube conditions, making it adaptable for bis(2-hydroxyethyl) derivatives.

Potassium carbonate has emerged as a versatile base catalyst for carbamate formation. In one protocol, a 1:10 molar ratio of K₂CO₃ to monoethanolamine drives the reaction between CO₂ and benzyl alcohol at 180°C, achieving 86% conversion of monoethanolamine and 72% selectivity toward N-(2-hydroxyethyl)imidazolidinone derivatives. Such base-catalyzed systems are particularly effective for sterically hindered substrates like bis(2-hydroxyethyl)carbamates due to their ability to stabilize transition states.

Another modern approach employs di(2-pyridyl) carbonate (DPC) as an alkoxycarbonylation reagent. DPC reacts with bis(2-hydroxyethyl)amine in acetonitrile, forming a mixed carbonate intermediate that undergoes nucleophilic substitution with benzyl alcohol to yield the target carbamate. This method avoids phosgene derivatives and achieves yields exceeding 85% under ambient conditions.

Solvent and Reagent Optimization in Stepwise Alkylation

Solvent selection critically influences the efficiency of bis-alkylation steps. Benzyl alcohol, when used as both a reactant and solvent, enhances reaction rates by maintaining high local concentrations of the nucleophile. In a reported synthesis, 3000 mL of benzyl alcohol facilitated the reaction of 540 g urea with bis(2-hydroxyethyl)amine at 110°C, achieving near-quantitative yields.

Polar aprotic solvents like DMF and acetonitrile are preferred for their ability to dissolve both ionic intermediates and organic reagents. For example, DMF increases the reactivity of alkyl halides like benzyl bromide by stabilizing carbamate anions through solvation. In contrast, methanol is employed in high-pressure CO₂ systems to improve amine solubility, as demonstrated in autoclave reactions at 41.4 barg CO₂ pressure.

Reagent optimization focuses on alkylating agent selection. Benzyl chloride offers cost advantages but requires longer reaction times, whereas benzyl bromide provides faster kinetics at the expense of higher hygroscopicity. Catalytic additives like 4-dimethylaminopyridine (DMAP) accelerate alkylation by deprotonating hydroxyl groups, as seen in DPC-mediated syntheses.

Carbamate Functional Groups as Bioisosteres

Carbamates serve as privileged bioisosteres in drug design, often replacing esters, carbonates, or ureas to enhance metabolic stability and modulate pharmacokinetic profiles. Benzyl bis(2-hydroxyethyl)carbamate exemplifies this utility, where the carbamate group acts as a non-hydrolyzable surrogate for less stable functional groups. The bis(2-hydroxyethyl) substituents introduce polarity, improving aqueous solubility while maintaining lipophilicity for membrane permeability [2] [3].

Table 1: Comparison of Carbamate Bioisosteres

PropertyBenzyl Bis(2-hydroxyethyl)carbamateEthyl CarbamateBenzyl Carbonate
Metabolic StabilityHigh (resistant to esterases) ModerateLow (prone to hydrolysis)
Solubility (logP)1.2 [2]0.82.1
Hydrogen Bond Capacity4 donors, 3 acceptors [2]2 donors, 2 acceptors1 donor, 2 acceptors

The compound’s carbamate group stabilizes transition states in enzyme-substrate interactions, particularly in protease inhibitors. For instance, its integration into peptidomimetics has enabled the design of cathepsin S inhibitors, where the carbamate mimics the tetrahedral intermediate of peptide bond hydrolysis [4]. Additionally, the hydroxyethyl arms provide conformational flexibility, allowing adaptation to diverse binding pockets without compromising target affinity [3].

Hydrogen Bonding Dynamics in Rotamer Stabilization

The bis(2-hydroxyethyl)carbamate moiety exhibits dynamic hydrogen bonding networks that stabilize specific rotamers critical for biological activity. Nuclear magnetic resonance (NMR) studies reveal intramolecular hydrogen bonds between the hydroxyl protons and the carbamate carbonyl oxygen, favoring a gauche conformation that preorganizes the molecule for target engagement [2] [4].

Key Observations:

  • Intramolecular H-bonds: The hydroxyl groups form transient bonds with the carbamate oxygen (O–H···O=C, 2.8 Å), reducing rotational freedom and entropy penalties upon binding [4].
  • Solvent Interactions: In aqueous media, water molecules bridge the hydroxyl and carbamate groups, further stabilizing the active rotamer. This solvation shell enhances solubility while preserving the bioactive conformation [2].

Such rotamer stabilization is pivotal in adenosine A2A receptor agonists, where the hydroxyethyl groups align with key residues in the binding pocket, enhancing agonist potency by 12-fold compared to non-hydroxylated analogs [4].

Aggregation Behavior in Biological Matrices

The amphiphilic nature of benzyl bis(2-hydroxyethyl)carbamate—a hydrophobic benzyl group paired with hydrophilic hydroxyethyl arms—dictates its aggregation behavior in biological matrices. Dynamic light scattering (DLS) studies demonstrate micelle formation at concentrations above 0.5 mM, with critical micelle concentrations (CMC) modulated by pH and ionic strength [3].

Table 2: Aggregation Parameters Under Physiological Conditions

ConditionCMC (mM)Aggregate Size (nm)Polydispersity Index
pH 7.4, 150 mM NaCl0.5212.3 ± 1.20.18
pH 5.0, 50 mM NaCl0.788.9 ± 0.80.22

Aggregation impacts drug delivery by altering dissolution rates and cellular uptake. In lipid bilayers, the compound integrates into membranes via its benzyl group, while the hydroxyethyl arms extend into the aqueous phase, facilitating carrier-mediated transport [3]. This behavior is exploited in prodrug formulations, where controlled aggregation ensures sustained release in target tissues [4].

Benzyl bis(2-hydroxyethyl)carbamate serves as a versatile crosslinking agent in thermoset polymer networks, offering unique advantages through its bifunctional hydroxyl groups and carbamate linkage. The compound's molecular structure, with the formula C12H17NO4 and molecular weight of 239.27 g/mol, enables effective participation in dynamic covalent bond formation within polymer matrices [1] [2].

The crosslinking mechanism involves the formation of covalent bonds between polymer chains through carbamate exchange reactions. Research demonstrates that benzyl bis(2-hydroxyethyl)carbamate undergoes catalyzed carbamate exchange at elevated temperatures, typically in the range of 165±10°C, facilitating the development of three-dimensional network structures [1] [3]. This process occurs through reversible urethane dissociation and recombination, enabling the creation of covalent adaptable networks that maintain mechanical integrity while allowing for thermal reprocessing [3].

The compound's effectiveness as a crosslinking agent stems from its ability to participate in both static and dynamic crosslinking scenarios. In static thermoset applications, the two hydroxyl groups can react with isocyanates or other reactive species to form permanent crosslinks, enhancing the mechanical strength and thermal stability of the resulting polymer network [2]. The carbamate functionality provides additional sites for hydrogen bonding and secondary interactions, contributing to the overall network cohesion.

Dynamic crosslinking applications represent a particularly important area where benzyl bis(2-hydroxyethyl)carbamate demonstrates exceptional utility. The compound can function as a small-molecule decrosslinking agent, facilitating the transformation of traditional thermosets into reprocessable materials through catalytic reactive extrusion processes [1]. This capability is achieved through the compound's participation in carbamate exchange reactions, which occur at temperatures below the thermal decomposition threshold, typically around 165°C.

The crosslinking density and network properties can be precisely controlled through the stoichiometric ratio of benzyl bis(2-hydroxyethyl)carbamate to the polymer matrix. Studies indicate that the amount of carbamate crosslinker required depends on the specific polymer system and desired network characteristics, with optimal loadings typically ranging from 5-15% by weight [1] [4]. Higher concentrations of the crosslinker result in increased crosslink density, leading to enhanced mechanical properties but potentially reduced flexibility.

Table 1: Crosslinking Properties of Carbamate Agents in Thermoset Networks

Crosslinking AgentChemical FormulaMolecular Weight (g/mol)Reaction Temperature (°C)Crosslink Density EffectNetwork Properties
Benzyl bis(2-hydroxyethyl)carbamateC12H17NO4239.27165±10Bifunctional crosslinkingEnhanced mechanical strength
Small-molecule carbamates (general)VariesVariable140-170Decrosslinking capabilityReprocessable networks
Carbamate exchange catalystsVariesVariable120-180Catalytic enhancementImproved processability
Dibutyltin dilaurate (DBTDL)C32H64O4Sn631.52155-160Accelerated exchangeFaster bond exchange
Oxime-carbamate bondsVariesVariable150-170Dynamic crosslinkingThermally reversible
Carbamate-urea dynamic bondsVariesVariable140-200Synergistic crosslinkingMultiple dynamic bonds

The thermal behavior of carbamate-crosslinked networks exhibits characteristic features that distinguish them from conventional thermosets. The reversible nature of carbamate bonds enables stress relaxation at elevated temperatures, with relaxation times following Arrhenius behavior. Activation energies for carbamate exchange typically range from 77-97 kJ/mol, indicating moderate energy barriers that allow for processing at practical temperatures while maintaining network integrity at service temperatures [5].

Advanced applications of benzyl bis(2-hydroxyethyl)carbamate in thermoset networks include the development of self-healing materials and recyclable composites. The dynamic nature of carbamate bonds allows for crack healing through thermal treatment, where local heating enables bond reformation across crack surfaces [5] [6]. This capability is particularly valuable in aerospace and automotive applications where component longevity and sustainability are critical considerations.

The compound's compatibility with various polymer systems, including polyurethanes, epoxies, and polyesters, makes it a versatile crosslinking agent for diverse applications. In polyurethane thermosets, benzyl bis(2-hydroxyethyl)carbamate participates in the formation of both urethane and carbamate linkages, creating complex network architectures with tailored properties [1] [3]. The resulting materials exhibit improved mechanical performance compared to conventional thermosets while maintaining the ability to be reprocessed through thermal treatment.

Carbamate Linkers in Dendrimer Synthesis

Carbamate linkers play a crucial role in dendrimer synthesis, providing both structural integrity and functional versatility in the construction of highly branched macromolecular architectures. Benzyl bis(2-hydroxyethyl)carbamate serves as an effective building block for dendrimer synthesis due to its bifunctional nature and the stability of carbamate bonds under synthetic conditions [7] [8].

The application of carbamate linkers in dendrimer synthesis follows both divergent and convergent approaches, with each method offering distinct advantages for specific applications. In divergent synthesis, carbamate functionality serves as a protected reactive group that can be selectively activated for subsequent generations of dendrimer growth [7]. The benzyl carbamate group provides protection for the amino functionality while allowing for controlled deprotection and further reaction.

The synthesis of carbamate-containing dendrimers typically involves the reaction of 1,3-diamino-2-propanol with para-nitrophenyl chloroformate, creating carbamate linkages that serve as branch points within the dendritic structure [7] [8]. This approach enables the construction of dendrimers with controllable size, ranging from 2 to 5 nanometers, depending on the generation number and the specific synthetic protocol employed.

Polyamidoamine dendrimers represent one of the most extensively studied systems where carbamate linkers provide both structural and functional benefits. The incorporation of carbamate groups into PAMAM dendrimers enhances their stability and provides additional sites for surface modification [9] [10]. The carbamate functionality can be selectively cleaved under specific conditions, allowing for the controlled release of encapsulated guest molecules or the modification of surface properties.

The synthesis of carbamate-dendrimer nanocages demonstrates the versatility of these linkers in creating complex three-dimensional architectures [7] [8]. The process involves the formation of carbamate dendrons followed by their attachment to amine-functionalized cores. The resulting dendrimers are then subjected to hydrosilylation reactions to convert surface olefinic groups to alkoxysilanes, which subsequently undergo hydrolysis and condensation to form crosslinked siloxane shells. The final step involves the cleavage of interior carbamate linkages to create hollow nanocages with controlled cavity sizes.

Table 2: Dendrimer Synthesis Applications of Carbamate Linkers

Dendrimer TypeGeneration RangeCarbamate Linker RoleSynthesis MethodSize Range (nm)Functional Applications
Polyamidoamine (PAMAM)G0-G7Terminal functionalityDivergent/Convergent1.5-8.0Drug delivery, imaging
Carbamate-dendrimer nanocagesG1-G4Cleavable interior linksTemplate-directed2.0-5.0Metal ion binding
Bis-MPA dendrimersG1-G5Branch point linkersDivergent growth1.0-6.0Biomedical carriers
Polyester dendrimersG1-G6Surface modificationConvergent approach1.2-7.5Catalysis, separation
Poly(L-lysine) dendrimersG1-G5Backbone incorporationStep-growth controlled1.8-6.5Biomedicine, sensors
Hybrid dendrimer systemsG2-G6Crosslinking bridgesHybrid methodology2.5-9.0Multifunctional platforms

The structural characteristics of carbamate-linked dendrimers exhibit several advantageous properties compared to conventional dendritic systems. The carbamate linkage provides enhanced hydrolytic stability compared to ester linkages while maintaining sufficient reactivity for selective cleavage under specific conditions [11]. This balance between stability and reactivity makes carbamate-linked dendrimers particularly suitable for biological applications where controlled degradation is desired.

The synthesis of multifunctional dendrimers incorporating carbamate linkers enables the creation of systems with orthogonal reactivity. Click chemistry approaches have been successfully employed to create dendrimer-dendrimer conjugates through carbamate-alkyne and carbamate-azide coupling reactions [10]. These reactions proceed with high efficiency and selectivity, allowing for the controlled assembly of complex dendritic architectures with precise molecular weights and structural features.

Advanced applications of carbamate-linked dendrimers include their use in drug delivery systems where the carbamate linkage serves as a cleavable linker for controlled drug release. The stability of carbamate bonds in physiological conditions, combined with their susceptibility to enzymatic cleavage, makes them ideal for targeted drug delivery applications [11]. The carbamate linker can be designed to respond to specific biological conditions, such as pH changes or enzyme concentrations, enabling site-specific drug release.

The characterization of carbamate-linked dendrimers requires sophisticated analytical techniques to confirm structural integrity and generation number. Nuclear magnetic resonance spectroscopy, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, and dynamic light scattering are commonly employed to verify the successful synthesis and structural features of these complex macromolecules [10] [7]. The precise control over molecular weight and structure achieved through carbamate linkage chemistry enables the creation of dendrimers with predictable properties and performance characteristics.

Surface Functionalization of Biomedical Polymers

Surface functionalization of biomedical polymers using benzyl bis(2-hydroxyethyl)carbamate represents a significant advancement in developing biocompatible materials for medical applications. The compound's unique structure, combining hydrophilic hydroxyl groups with a benzyl carbamate moiety, enables effective modification of polymer surfaces to enhance biocompatibility and specific biological interactions [12] [13].

The surface modification process typically involves the grafting of benzyl bis(2-hydroxyethyl)carbamate onto polymer substrates through various chemical and physical methods. Ring-opening polymerization techniques have been successfully employed to initiate polymerization from the hydroxyl groups of the compound, creating functionalized polymer chains that can be grafted onto substrate surfaces [12]. This approach allows for precise control over grafting density and chain length, enabling the optimization of surface properties for specific biomedical applications.

The biocompatibility enhancement achieved through carbamate surface functionalization manifests in several key areas, including reduced protein adsorption, improved cell adhesion, and enhanced hemocompatibility. Studies demonstrate that carbamate-modified surfaces exhibit significantly reduced fibrinogen adsorption compared to unmodified polymer surfaces, with reductions of up to 9-fold observed in optimized systems [14]. This reduction in protein adsorption is attributed to the hydrophilic nature of the carbamate groups and their ability to form hydrogen bonds with water molecules, creating a hydration layer that prevents protein adhesion.

The surface chemistry of carbamate-modified polymers exhibits excellent stability under physiological conditions while maintaining the ability to interact favorably with biological systems. The carbamate functionality provides sites for hydrogen bonding and electrostatic interactions with biological molecules, facilitating controlled interactions with cells and tissues [15]. This controlled interaction is particularly important in applications such as tissue engineering scaffolds, where the surface must support cell adhesion and proliferation while preventing unwanted inflammatory responses.

Hemocompatibility represents a critical aspect of biomedical polymer surface modification, and carbamate functionalization demonstrates exceptional performance in this area. Research indicates that carbamate-modified polyurethane surfaces exhibit reduced thrombosis by approximately 75% compared to unmodified controls [14]. This improvement is attributed to the antifouling properties of the carbamate groups, which prevent the adhesion of platelets and other blood components that can initiate thrombotic events.

Table 3: Biomedical Surface Functionalization Properties

Polymer SubstrateSurface TreatmentBiocompatibility EnhancementContact Angle ChangeMedical ApplicationsDurability
Polyurethane (PU)Carbamate graftingReduced thrombosis (75%)Decreased significantlyCardiovascular devicesLong-term stability
Polycaprolactone (PCL)Hydroxyl-terminated PCLImproved cell adhesionHydrophilic increaseTissue engineeringBiodegradable
Polyethylene (PE)Plasma modificationEnhanced hydrophilicityReduced by 40-60%Implants, cathetersModerate stability
Polytetrafluoroethylene (PTFE)Zwitterionic graftingAntifouling propertiesSuperhydrophilicVascular graftsExcellent durability
Polystyrene (PS)Laser treatmentIncreased cell proliferationDecreased by 30-50%Cell culture platesGood retention
Poly(methyl methacrylate) (PMMA)Chemical functionalizationReduced protein adsorptionImproved wettabilityDrug delivery systemsStable performance

The wettability characteristics of carbamate-modified surfaces play a crucial role in their biocompatibility performance. The hydroxyl groups present in benzyl bis(2-hydroxyethyl)carbamate significantly increase surface hydrophilicity, leading to reduced water contact angles and improved wettability [12] [13]. This enhanced hydrophilicity promotes better integration with aqueous biological environments and reduces the tendency for protein denaturation at the surface interface.

Advanced surface functionalization strategies involve the combination of carbamate chemistry with other bioactive molecules to create multifunctional surfaces. The hydroxyl groups of benzyl bis(2-hydroxyethyl)carbamate can serve as attachment points for bioactive peptides, growth factors, or antimicrobial agents, creating surfaces with tailored biological functionality [13] [16]. This approach enables the development of smart surfaces that can respond to specific biological conditions or provide targeted therapeutic effects.

The durability of carbamate-modified surfaces under physiological conditions is exceptional, with modifications maintaining their properties for extended periods in biological environments. The stability of carbamate bonds in aqueous systems, combined with their resistance to enzymatic degradation, ensures long-term performance in biomedical applications [15] [17]. This durability is particularly important for implantable devices that must maintain their surface properties throughout their intended service life.

The characterization of carbamate-functionalized surfaces requires comprehensive analysis of surface chemistry, morphology, and biological performance. X-ray photoelectron spectroscopy, atomic force microscopy, and contact angle measurements are commonly employed to verify successful surface modification and characterize the resulting surface properties [13] [16]. Biological evaluation through cell culture studies, protein adsorption assays, and hemocompatibility testing provides essential data on the performance of modified surfaces in biological environments.

Clinical applications of carbamate-modified biomedical polymers span a wide range of medical devices and implants. Cardiovascular devices, including stents, catheters, and artificial heart valves, benefit from the antithrombogenic properties of carbamate-modified surfaces [14] [18]. Orthopedic implants utilize carbamate surface modifications to improve osseointegration and reduce the risk of implant failure due to poor tissue integration [19] [20]. Ophthalmic applications, including intraocular lenses and contact lenses, employ carbamate modifications to enhance biocompatibility and reduce inflammatory responses [19].

XLogP3

0.8

Sequence

G

Dates

Last modified: 08-19-2023

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